![molecular formula C10H13N3O3S B4770634 N-(2,4-dimethoxyphenyl)-2-formylhydrazinecarbothioamide](/img/structure/B4770634.png)
N-(2,4-dimethoxyphenyl)-2-formylhydrazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-formylhydrazinecarbothioamide, commonly known as DMFHC, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamides and has drawn attention due to its unique chemical structure and biological activities.
Mechanism of Action
The exact mechanism of action of DMFHC is not fully understood, but it is believed to act through multiple pathways. DMFHC has been shown to inhibit the activity of various enzymes like topoisomerase II, which is involved in DNA replication and transcription. DMFHC has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immunity. Moreover, DMFHC has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMFHC has been shown to have various biochemical and physiological effects in animal models. DMFHC has been found to reduce oxidative stress and lipid peroxidation, which are involved in the pathogenesis of various diseases. DMFHC has also been shown to increase the activity of antioxidant enzymes like SOD and CAT, which can protect cells from oxidative damage. Moreover, DMFHC has been found to improve mitochondrial function and reduce apoptosis, which can protect cells from damage and death.
Advantages and Limitations for Lab Experiments
DMFHC has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be purified by simple techniques. DMFHC has also been found to have low toxicity and can be administered in various forms like oral, intravenous, and intraperitoneal. However, DMFHC has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents like DMSO or ethanol for in vitro experiments. Moreover, DMFHC has not been extensively studied in human trials, and its safety and efficacy in humans are yet to be established.
Future Directions
There are several future directions for the research on DMFHC. DMFHC has shown promising results in animal models, and further studies are required to establish its safety and efficacy in humans. DMFHC can be further modified to improve its solubility and bioavailability. Moreover, the mechanism of action of DMFHC can be further elucidated to identify its molecular targets and pathways. DMFHC can also be studied in combination with other drugs to enhance its therapeutic potential. Overall, DMFHC has shown great potential for its therapeutic applications, and further research is required to establish its clinical significance.
Scientific Research Applications
DMFHC has been extensively studied for its potential therapeutic applications in various diseases like cancer, diabetes, and inflammation. Several studies have shown that DMFHC has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMFHC has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. Moreover, DMFHC has been shown to have anti-diabetic properties and can improve glucose tolerance and insulin sensitivity in animal models.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioylamino]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-15-7-3-4-8(9(5-7)16-2)12-10(17)13-11-6-14/h3-6H,1-2H3,(H,11,14)(H2,12,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJPZILULNWRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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